(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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Description
(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H17FN6OS and its molecular weight is 372.42. The purity is usually 95%.
BenchChem offers high-quality (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Structural Characterization
Catalyst- and Solvent-Free Synthesis : An efficient approach for the regioselective synthesis of related heterocyclic compounds was developed, employing catalyst- and solvent-free conditions, showcasing innovative methods in organic synthesis (Moreno-Fuquen et al., 2019).
Structural Exploration and Hirshfeld Surface Analysis : The structural characterization of novel bioactive heterocycles was conducted using IR, NMR, LC-MS spectra, and X-ray diffraction studies, providing insights into the molecular conformation and intermolecular interactions (Benaka Prasad et al., 2018).
Theoretical Studies and Molecular Design
Theoretical Studies on Prototropy and Fries Rearrangement : Density Functional Theory (DFT) calculations were employed to study the prototropy process and Fries rearrangement, offering a theoretical perspective on the chemical transformations of related compounds (Moreno-Fuquen et al., 2019).
Design and Synthesis of Anticonvulsant Agents : Novel derivatives were synthesized and evaluated for their anticonvulsant activities, demonstrating the potential of chemical design in developing therapeutic agents (Malik & Khan, 2014).
Applications in Material Science and Sensor Development
- Fluorescent Colorimetric Chemosensor : A study presented a novel chemosensor for the selective and sensitive detection of Al3+ ions, showcasing the application of these compounds in environmental monitoring and chemical sensing (Manna, Chowdhury, & Patra, 2020).
properties
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6OS/c1-23-10-14(19-22-23)17(25)24-8-4-5-11(9-24)15-20-21-16(26-15)12-6-2-3-7-13(12)18/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRQAGOIXDOVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone |
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